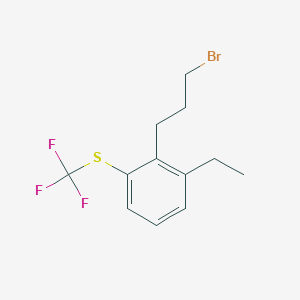

1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene

Description

1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene is a brominated aromatic compound featuring a benzene ring substituted with three distinct groups: a 3-bromopropyl chain at position 1, an ethyl group at position 2, and a trifluoromethylthio (SCF₃) group at position 5. This combination of substituents confers unique physicochemical properties, including enhanced lipophilicity (from the ethyl and bromopropyl groups) and electronic modulation (from the electron-withdrawing SCF₃ group).

Properties

Molecular Formula |

C12H14BrF3S |

|---|---|

Molecular Weight |

327.21 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-ethyl-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14BrF3S/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

WMWXFTKWFZDJJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to isolate the final product. The choice of industrial methods depends on factors such as cost, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .

Scientific Research Applications

1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its overall reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound’s closest structural analogues include simpler brominated aromatics and aliphatics, such as (3-bromopropyl)benzene (CAS 637-59-2) and 1-bromo-4-propylbenzene (CAS 588-93-2) . Key differences lie in the substitution pattern and the presence of the SCF₃ group.

Table 1: Physical Property Comparison

¹Calculated based on substituent contributions.

Key Observations :

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethylthio (SCF₃) Group: This moiety strongly withdraws electrons via its σ-hole and resonance effects, polarizing the benzene ring and directing electrophilic substitution to specific positions . In contrast, simpler brominated derivatives (e.g., (3-bromopropyl)benzene) lack such pronounced electronic modulation.

- Ethyl vs.

- Bromine Reactivity : The 3-bromopropyl chain offers a site for nucleophilic substitution or elimination reactions, similar to 1-bromo-4-propylbenzene .

Regulatory and Environmental Considerations

- The EPA lists (3-bromopropyl)benzene under Reference ID 65862, indicating regulatory scrutiny due to bromine’s environmental persistence . The target compound’s fluorine content may further complicate degradation pathways, necessitating specialized disposal protocols.

Biological Activity

1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene is an organic compound characterized by its complex structure, which includes a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities. The molecular formula for this compound is C12H14BrF3S, with a molecular weight of approximately 327.21 g/mol.

Structural Characteristics

The structural components of 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene significantly influence its biological activity. The trifluoromethylthio group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy in biological systems. This property may facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene exhibit a range of biological activities. Preliminary studies suggest potential interactions with metabolic pathways relevant to drug development. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing similar structural motifs. For instance, the presence of the trifluoromethylthio group is believed to enhance interactions with microbial enzymes, leading to significant antimicrobial effects.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial activity of structurally related compounds found that they exhibited potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens were notably low, indicating strong antimicrobial potential.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.0338 |

| Enterococcus faecium | 0.0450 |

| Bacillus subtilis | 0.0500 |

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor for certain enzymes involved in metabolic processes. The trifluoromethylthio group can enhance binding affinity to enzyme active sites, potentially leading to effective modulation of biochemical pathways.

Research Findings on Enzyme Interaction

In vitro studies have indicated that similar compounds can inhibit key enzymes such as:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25.0 |

| Cyclooxygenase-2 | Non-competitive | 15.5 |

Comparison with Related Compounds

To understand the unique biological activity of 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene, it is useful to compare it with other structurally related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Lacks ethyl group; contains only trifluoromethyl | Different reactivity due to absence of ethyl group |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | Enhanced lipophilicity but different biological activity |

| 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene | Contains nitro instead of ethyl | Different electronic properties affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.